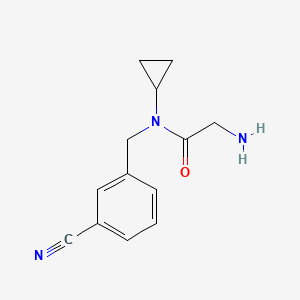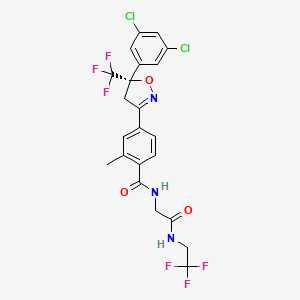
Fluralaner, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluralaner, (S)-, is a systemic insecticide and acaricide that belongs to the isoxazoline class of compounds. It is widely known for its use in veterinary medicine, particularly for the treatment and prevention of flea and tick infestations in animals. Fluralaner is marketed under various brand names, including Bravecto and Exzolt . The compound is effective against a broad spectrum of ectoparasites and has a long-lasting effect, making it a popular choice for pet owners and veterinarians.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluralaner involves several key steps. One common method starts with the reaction of 4-cyano-2-methyl toluate with hydroxylamine to form 4-formamide oxime-2-methyl toluate. This intermediate then undergoes diazotization and denitrification to yield a halogen oxime compound. Finally, the halogen oxime compound reacts with 1,3-dichloro-5-(1-trifluoromethyl-vinyl) benzene to produce Fluralaner .
Industrial Production Methods
Industrial production of Fluralaner typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency and safety of the final product. The use of advanced chromatographic techniques, such as RP-HPLC, is common for the purification and quantification of Fluralaner in bulk and dosage forms .
Analyse Des Réactions Chimiques
Types of Reactions
Fluralaner undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various intermediates that are crucial for the synthesis of Fluralaner. These intermediates are further processed to yield the final active compound.
Applications De Recherche Scientifique
Fluralaner has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of isoxazolines.
Mécanisme D'action
Fluralaner exerts its effects by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels and L-glutamate-gated chloride channels in the nervous system of arthropods. This inhibition leads to hyperexcitation and subsequent death of the parasites . The compound’s high potency and selectivity make it effective against a wide range of ectoparasites while minimizing adverse effects on the host animals .
Comparaison Avec Des Composés Similaires
Fluralaner is often compared with other isoxazoline compounds, such as afoxolaner and sarolaner. While all these compounds share a similar mechanism of action, Fluralaner is unique in its long-lasting efficacy and broad spectrum of activity . The following table highlights some key differences:
| Compound | Duration of Action | Spectrum of Activity | Common Uses |
|---|---|---|---|
| Fluralaner | Up to 12 weeks | Broad | Fleas, ticks |
| Afoxolaner | Up to 4 weeks | Broad | Fleas, ticks |
| Sarolaner | Up to 5 weeks | Broad | Fleas, ticks, mites |
Similar Compounds
Afoxolaner: Another isoxazoline compound used for flea and tick control.
Sarolaner: Known for its efficacy against fleas, ticks, and mites.
Lotilaner: Used for the treatment of flea and tick infestations in dogs.
Fluralaner stands out due to its extended duration of action and its effectiveness against a wide range of ectoparasites, making it a valuable tool in veterinary medicine .
Propriétés
Numéro CAS |
1122022-02-9 |
|---|---|
Formule moléculaire |
C22H17Cl2F6N3O3 |
Poids moléculaire |
556.3 g/mol |
Nom IUPAC |
4-[(5S)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)/t20-/m0/s1 |
Clé InChI |
MLBZKOGAMRTSKP-FQEVSTJZSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C2=NO[C@@](C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




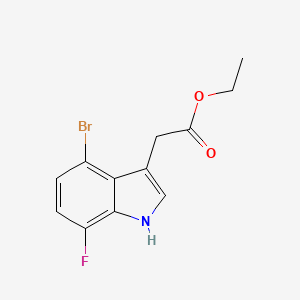
![3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B12280045.png)


![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
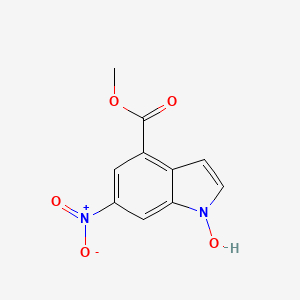
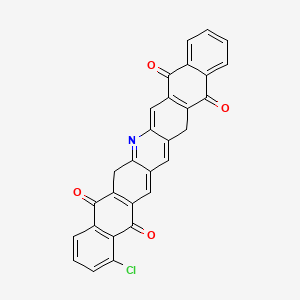

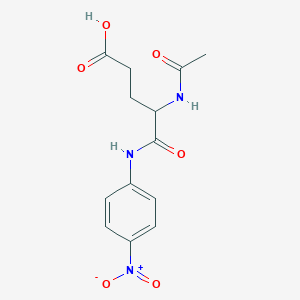

![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)
